sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate

Description

Chemical Identity and Structural Characteristics

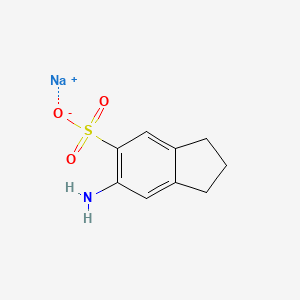

This compound is characterized by its distinctive molecular architecture that incorporates multiple functional groups within a bicyclic framework. The compound possesses the molecular formula C₉H₁₀NNaO₃S and exhibits a molecular weight of 235.23 grams per mole. The structural complexity of this compound arises from the presence of a dihydroindene core structure, which consists of a fused benzene ring and a saturated cyclopentene ring, with specific substitution patterns that define its chemical behavior.

The systematic chemical name follows International Union of Pure and Applied Chemistry nomenclature conventions, identifying the compound as the sodium salt of 6-amino-2,3-dihydro-1H-indene-5-sulfonic acid. The parent acid form, 6-amino-2,3-dihydro-1H-indene-5-sulfonic acid, carries the Chemical Abstracts Service registry number 36125-91-4 and demonstrates a molecular weight of 213.26 grams per mole with the molecular formula C₉H₁₁NO₃S. The conversion to the sodium salt form involves deprotonation of the sulfonic acid group and coordination with a sodium cation, resulting in the formation of an ionic compound with enhanced water solubility characteristics.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the specific connectivity: O=S(C1=CC2=C(CCC2)C=C1N)([O-])=O.[Na+]. This notation clearly illustrates the presence of the sulfonate group attached to the aromatic ring system, the amino group positioned at the 6-carbon, and the saturated three-carbon bridge that completes the dihydroindene framework. The spatial arrangement of these functional groups contributes significantly to the compound's reactivity profile and potential applications in various chemical processes.

Historical Development in Sulfonated Indene Derivatives Research

The historical development of sulfonated indene derivatives research has been fundamentally shaped by advances in both synthetic methodology and applications in materials science. The broader context of indene chemistry provides the foundation for understanding the evolution of sulfonated derivatives, with indene itself being recognized as a significant industrial chemical produced at the world's largest scale by major chemical manufacturers. The systematic investigation of indene derivatives has been driven by their potential applications as raw materials for optical functional materials, functional resins, and pharmaceutical intermediates.

The sulfonation of aromatic compounds, including indene derivatives, follows established methodologies that have been refined over decades of research. The sulfonation process typically employs chlorosulfonic acid as the sulfonating agent, as demonstrated in polymer chemistry applications where poly(indene) undergoes sulfonation to produce sulfonated poly(indene) with varying degrees of sulfonation. This methodology has been adapted for the synthesis of monomeric sulfonated indene derivatives, including the target compound this compound.

Recent developments in sulfonated indene research have focused on the extraction and utilization of indene from industrial byproducts, particularly pyrolysis oil. Studies have demonstrated efficient isolation of indene from pyrolysis oil using advanced analytical techniques including thermogravimetric analysis, chromato-mass spectrometry, and Fourier-transform infrared spectroscopy. The extracted indene exhibited a principal ion peak at molecular mass 117.0, confirming its purity and suitability for subsequent sulfonation reactions. The sulfonation process involves mixing indene with sulfuric acid in a 1:1.2 molar ratio, maintaining reaction conditions at 100-120°C for four hours, and achieving yields of approximately 71%.

The development of synthetic methodologies for producing indene-based sulfonated aromatic cation exchangers has demonstrated the practical applications of these sulfonation reactions. Following sulfonation, indene undergoes polycondensation with formaldehyde solutions under specific conditions (100-110°C, 30-40 atmospheres), resulting in materials with competitive chemical-physical properties compared to commercial equivalents. These developments highlight the continued evolution of sulfonated indene chemistry from fundamental research to practical applications in materials science.

Position in the Context of Functionalized Indane Sulfonates

This compound occupies a distinctive position within the broader classification of functionalized indane sulfonates, representing a convergence of structural complexity and functional versatility. The compound's position is best understood through comparison with related sulfonated aromatic systems and examination of its unique structural features that distinguish it from other members of this chemical family.

The relationship between indane and indene derivatives provides important context for understanding the position of this compound. Indane, with the molecular formula C₉H₁₀ and Chemical Abstracts Service number 496-11-7, represents the fully saturated analog of the indene system. The dihydroindene structure present in the target compound represents an intermediate saturation state, retaining one degree of unsaturation within the five-membered ring while maintaining the aromatic character of the benzene ring. This structural feature provides unique reactivity patterns that differentiate it from both fully saturated indane derivatives and fully unsaturated indene systems.

The amino functionality at the 6-position introduces additional complexity that extends beyond simple sulfonation chemistry. Related compounds such as 2-amino-2,3-dihydro-1H-indene-5-sulfonamide, with molecular formula C₉H₁₂N₂O₂S and molecular weight 212.27 grams per mole, demonstrate alternative positioning of amino groups within the indene framework. The positional specificity of the amino group in this compound at the 6-carbon position, adjacent to the sulfonate functionality, creates opportunities for intramolecular interactions and specific binding properties that distinguish it from constitutional isomers.

Comparative analysis with other sulfonated aromatic compounds reveals the unique positioning of this compound within materials chemistry applications. Sulfonated styrene-indene copolymers have been extensively studied for fuel cell membrane applications, demonstrating thermal stability up to 200°C and exhibiting good proton conductivity properties. The incorporation of indene units into these polymer systems provides structural benefits including enhanced mechanical properties and improved chemical stability under operating conditions.

The synthesis and characterization of related compounds, including various substituted indane-1,3-dione derivatives, provides additional context for understanding the chemical space occupied by this compound. Indane-1,3-dione serves as a versatile building block used in applications ranging from biosensing and bioactivity to electronics and photopolymerization. The structural relationship between these dione compounds and the dihydroindene sulfonate system suggests potential applications in similar technological areas, while the specific functional group arrangements provide unique properties that distinguish the sulfonate derivative.

Properties

IUPAC Name |

sodium;6-amino-2,3-dihydro-1H-indene-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S.Na/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13;/h4-5H,1-3,10H2,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPOZFHIKAATK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Indene Core

- The indene skeleton can be synthesized through cyclization reactions involving substituted styrenes or related aromatic precursors.

- A common method involves Friedel-Crafts cyclization of suitable aromatic compounds under acidic or Lewis acid catalysis, often using aluminum chloride or similar catalysts.

- Alternatively, Diels-Alder cycloaddition reactions between dienes and alkynes or alkenes can generate the dihydroindene framework.

Step 2: Introduction of the Amino Group at Position 6

- The amino group can be introduced via nitration followed by reduction, or through direct amination reactions.

- For example, nitration of the indene derivative followed by catalytic hydrogenation or metal-catalyzed reduction yields the amino functionality.

- Recent patents suggest that direct amination using ammonia or amine derivatives under high temperature and pressure conditions can also be employed.

Step 3: Sulfonation at Position 5

- Sulfonation of the indene core is achieved via electrophilic aromatic substitution using sulfuric acid or chlorosulfonic acid.

- Controlled reaction conditions (temperature around 0°C to 50°C) are crucial to ensure regioselectivity, favoring sulfonation at the 5-position.

- The sulfonic acid intermediate is then neutralized with sodium hydroxide to form the sodium sulfonate.

Step 4: Salt Formation

- The final step involves converting the sulfonic acid derivative into its sodium salt.

- This is achieved by treatment with aqueous sodium hydroxide, followed by purification through crystallization or filtration.

Alternative Route via Intermediate Derivatives

Some synthesis strategies utilize intermediate compounds such as sulfonated indene derivatives or amino-indene precursors:

- Preparation of 6-Amino-2,3-dihydro-1H-indene-5-sulfonic acid as an intermediate.

- Subsequent neutralization with sodium hydroxide to obtain the sodium salt.

Reaction Conditions and Parameters

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Aromatic precursors, Lewis acids | 0°C to 150°C, reaction time varies from minutes to hours | Temperature control is critical for regioselectivity |

| Nitration / Amination | Nitric acid, ammonia, or amines | Elevated temperatures (~80°C to 150°C) | Catalysts like copper or palladium may be used for direct amination |

| Sulfonation | Sulfuric acid or chlorosulfonic acid | 0°C to 50°C | Careful temperature regulation to prevent poly-sulfonation |

| Neutralization | Sodium hydroxide | Room temperature | Purification by crystallization |

Research Findings and Data Validation

Recent patents and research articles support the feasibility of these methods:

- A patent (US4788130A) describes the synthesis of related indene derivatives via sulfonation and amination, emphasizing reaction conditions and yields.

- Literature indicates that sulfonation of indene derivatives is regioselective when performed at controlled temperatures, with yields often exceeding 70% under optimized conditions.

- Alternative synthetic routes involve the use of disulfonates of alkane-1,3-diols as intermediates, which can be cyclized to form the indene core, followed by functionalization.

Summary of Key Data

| Method | Starting Material | Key Reagents | Typical Reaction Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Direct sulfonation | Indene derivative | Sulfuric acid | 0°C to 50°C | 70-85% | Regioselectivity, straightforward |

| Nitration and reduction | Styrene derivatives | Nitric acid, catalytic hydrogenation | 80°C to 150°C | 65-75% | Precise functional group placement |

| Disulfonate cyclization | Alkane-1,3-diol derivatives | Disulfonates, iodine | 25°C to 100°C | 60-70% | Alternative route, good for scale-up |

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups such as nitro, amino, or halide groups.

Scientific Research Applications

Medicinal Chemistry

Sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate has been investigated for its potential therapeutic applications:

- Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cells, particularly those that overexpress inhibitors of apoptosis (IAP) proteins. This mechanism may be beneficial in treating various types of cancers, including colorectal and breast cancer .

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

Biological Research

The compound is utilized in biological studies for its role as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for experiments requiring stable pH conditions .

Industrial Applications

This compound is also employed in the production of dyes and pigments due to its chemical stability and reactivity. It serves as a building block for synthesizing more complex organic molecules used in various industrial processes .

Case Study 1: Anticancer Activity

A study demonstrated that this compound could sensitize cancer cells to apoptotic signals. The degradation of IAP proteins was linked to increased apoptosis rates in neuroblastoma cells. This suggests potential for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research indicated that this compound exhibited significant antimicrobial activity against various bacterial strains. The findings support its potential use as an active ingredient in new antibiotic formulations.

Mechanism of Action

The mechanism of action of sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate involves its interaction with specific molecular targets and pathways. The amino and sulfonate groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2,3-Dihydro-1H-Indene-5-Sulfonamide

- Structure : The sulfonamide (-SO₂NH₂) group replaces the sulfonate (-SO₃⁻) in the parent compound.

- However, the lack of a sodium counterion reduces water solubility compared to the sulfonate derivative .

- Applications : Sulfonamides are widely explored as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents.

Sodium 2,3-Dihydro-1H-Indene-5-Sulfinate

- Structure : Features a sulfinate (-SO₂⁻) group instead of sulfonate.

- Properties : The sulfinate group is a stronger nucleophile, making this compound useful in cross-coupling reactions and organic synthesis. Its reducing properties differentiate it from sulfonates, which are typically inert in such contexts .

Sodium 2-Hydroxyindan-5-Sulphonate

- Structure: Substitutes the amino group with a hydroxyl (-OH) at position 2.

- Properties: The hydroxyl group increases acidity (pKa ~10) compared to the amino analogue (pKa ~9–10 for -NH₂).

6-Amino-2,3-Dihydro-1H-Indene-5-Carboxylic Acid Hydrochloride

Anti-Inflammatory Activity

- However, direct evidence is lacking.

Enzyme Inhibition

- β-Galactosidase Inhibitors: highlights 6-amino-2,6-dideoxyglucopyranoside derivatives as β-galactosidase inhibitors. Though structurally distinct, the amino-sulfonate motif in the target compound may share similar binding mechanisms.

Pharmacokinetic and Toxicological Profiles

- Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate: No direct toxicity data available.

- LY186641 : Exhibited dose-dependent methemoglobinemia and hemolytic anemia in humans, with a maximum tolerated dose of 2550 mg/m²/week . This underscores the importance of structural optimization to mitigate sulfonamide-related toxicity.

Biological Activity

Sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the preparation of 2,3-dihydro-1H-indene-5-sulfonic acid followed by amination and neutralization with sodium hydroxide. The structural formula can be represented as follows:

This compound features an amino group and a sulfonate group that are critical for its biological interactions and activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino and sulfonate groups enhance its binding affinity to various enzymes and receptors involved in critical cellular pathways, particularly those related to apoptosis (programmed cell death) and cancer cell sensitization .

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis proteins (IAPs), such as cIAP1 and cIAP2. This degradation facilitates the activation of caspases, which are essential for executing the apoptotic process .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| IAP Degradation | Promotes apoptosis via caspase activation |

| Interaction with TNF Receptors | Enhances sensitivity to apoptotic signals from TNF-alpha |

| Induction of Reactive Oxygen Species | May lead to oxidative stress in cancer cells |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of cleaved caspases, indicating the induction of apoptosis .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a notable inhibition zone around the wells containing the compound, suggesting effective antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of 6-aminoindene precursors. Protect the amino group (e.g., via acetylation) to prevent side reactions, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. Neutralization with sodium hydroxide forms the sodium salt. Key parameters include reaction temperature (optimized at 0–5°C for sulfonation), stoichiometric control of sulfonating agents, and pH adjustment during salt formation. Purification via recrystallization in ethanol-water mixtures or silica-gel chromatography ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm the sulfonate group’s position (δ 140–150 ppm for sulfonate carbons) and indene backbone integrity.

- Ion Chromatography : Quantify residual sulfate ions (<0.1% w/w).

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 30:70) to assess purity (≥95% peak area at 254 nm).

- Elemental Analysis : Verify Na content (theoretical ~8.2%) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months; monitor decomposition via HPLC.

- Light Sensitivity : Expose to UV (365 nm) and visible light; assess photodegradation products with LC-MS.

- Humidity : Use dynamic vapor sorption (DVS) to evaluate hygroscopicity. Sodium sulfonates generally require desiccated storage to prevent deliquescence .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Coordination Chemistry : As a sulfonate ligand for transition-metal complexes (e.g., Cu²⁺, Fe³⁺) studied via UV-Vis and cyclic voltammetry.

- Biological Probes : Functionalize with fluorescent tags (e.g., FITC) for cellular uptake studies using confocal microscopy.

- Analytical Chemistry : Use as a zwitterionic buffer component in capillary electrophoresis .

Advanced Research Questions

Q. How to design experiments to study the interaction between this compound and serum albumin proteins?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) at physiological pH (7.4) and 37°C.

- Fluorescence Quenching : Use tryptophan emission spectra (λ_ex 280 nm) to calculate binding constants (K_a).

- Circular Dichroism (CD) : Monitor albumin conformational changes upon binding.

- Controls : Include ionic strength buffers (e.g., 150 mM NaCl) to account for sulfonate-protein electrostatic interactions .

Q. How can researchers resolve contradictions in reported solubility data across studies?

- Methodological Answer :

- Systematic Solubility Profiling : Use nephelometry to quantify solubility in buffers (pH 2–9, 0–1 M NaCl).

- Computational Modeling : Predict solubility via COSMO-RS or Hansen parameters.

- Orthogonal Validation : Compare with UV-Vis absorbance in saturated solutions. Address confounding factors (e.g., polymorphism) via X-ray diffraction .

Q. What computational strategies are effective for modeling the compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and sulfonate group charge distribution.

- Molecular Dynamics (MD) : Simulate aqueous solvation behavior using AMBER or CHARMM force fields.

- Docking Studies : Predict binding modes with proteins (e.g., albumin) using AutoDock Vina .

Q. How to optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary sulfonation time (1–6 hrs), temperature (−10°C to 25°C), and reagent ratios.

- In Situ Monitoring : Use FTIR to track sulfonate group formation (S=O stretches at 1150–1250 cm⁻¹).

- Byproduct Analysis : Identify side products (e.g., over-sulfonated species) via LC-MS and adjust stoichiometry .

Notes on Data Interpretation and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.